3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one
Description
Properties
IUPAC Name |
3-[(E)-N-(1H-benzimidazol-2-yl)-C-methylcarbonimidoyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8(9-6-7-18-12(9)17)14-13-15-10-4-2-3-5-11(10)16-13/h2-5,9H,6-7H2,1H3,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIJGUHNNCGKQE-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC2=CC=CC=C2N1)C3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC2=CC=CC=C2N1)/C3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one typically involves the condensation of 1H-1,3-benzodiazole-2-amine with an appropriate oxolanone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one (): Features an oxazolidinone ring (5-membered, containing both oxygen and nitrogen) instead of oxolan-2-one. The benzodiazole group is connected via a two-carbon ethyl chain rather than an iminoethyl group.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ():
- Replaces the oxolan-2-one with a benzodioxole ring and introduces a hydrazinecarboxamide group.
- Exhibits an (E)-configured imine, similar to the target compound, but with a chlorophenyl substituent influencing solubility and bioactivity .
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate ():
- Contains a propargylamine-linked imidazolidine core, offering π-conjugation and steric bulk absent in the target compound.
- The acrylate group enhances electrophilicity, contrasting with the lactone’s electrophilic carbonyl in oxolan-2-one .
Physicochemical Properties
Key Data
- The target compound’s oxolan-2-one ring increases hydrophilicity compared to benzodioxole-containing analogues but reduces it relative to oxazolidinones .
Spectroscopic and Crystallographic Analysis
NMR and X-ray Diffraction
- Target Compound : Expected ¹H-NMR signals include δ 8.2–8.5 ppm (benzodiazole protons) and δ 4.5–5.0 ppm (oxolan-2-one ring). X-ray analysis (using SHELXL ) would confirm the (E)-imine configuration and bond lengths.
- Compound: Single-crystal X-ray data revealed a planar oxazolidinone ring with C=O bond length of 1.21 Å, shorter than typical lactones (1.23–1.25 Å) due to resonance with the adjacent nitrogen .
Biological Activity
3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is a heterocyclic compound notable for its potential biological activities. This compound features a benzodiazole moiety and an oxolanone ring, which contribute to its unique chemical properties and biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is , with a molar mass of approximately 243.26 g/mol. The structure includes a fused benzodiazole and oxolanone, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access and disrupting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.
Anticancer Properties
Research indicates that 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 value was found to be approximately 10 µM, indicating potent activity against these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro assays revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Derivatives
The synthesis of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one typically involves the condensation reaction between 1H-benzodiazole derivatives and oxolanone precursors under acidic or basic conditions. This synthetic route not only facilitates the production of the compound but also allows for the exploration of various derivatives that may enhance its biological activity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
